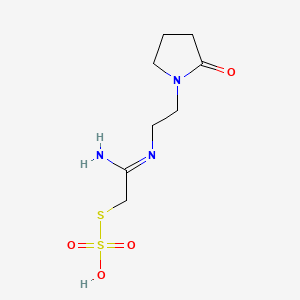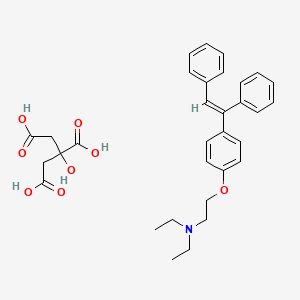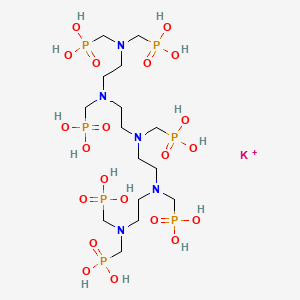
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is a complex organic compound with a molecular formula of C₆H₁₃NO₅S₃ and a molecular weight of 275.366 g/mol This compound is known for its unique structure, which includes a thiosulfuric acid moiety linked to a pyrrolidinyl group through an imino and amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with an appropriate amine derivative. For instance, the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethylamine under controlled conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester involves its interaction with molecular targets through its reactive functional groups. The imino and amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The thiosulfuric acid moiety can undergo redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiosulfuric acid, S-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl] ester
- Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl)-
Uniqueness
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is unique due to its specific structural features, including the pyrrolidinyl group and the linkage through imino and amino groups.
Eigenschaften
CAS-Nummer |
117018-96-9 |
|---|---|
Molekularformel |
C8H15N3O4S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-2-oxopyrrolidine |
InChI |
InChI=1S/C8H15N3O4S2/c9-7(6-16-17(13,14)15)10-3-5-11-4-1-2-8(11)12/h1-6H2,(H2,9,10)(H,13,14,15) |
InChI-Schlüssel |
FEUMMZJOFBNFTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)







